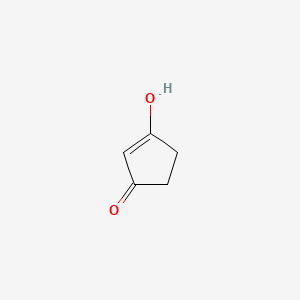

3-Hydroxycyclopent-2-en-1-one

Beschreibung

BenchChem offers high-quality 3-Hydroxycyclopent-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxycyclopent-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxycyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWUYXFIBJPQCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207402 | |

| Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5870-62-2 | |

| Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopenten-1-one, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Hydroxycyclopent-2-en-1-one fundamental properties

An In-Depth Technical Guide to 3-Hydroxycyclopent-2-en-1-one: Properties, Synthesis, and Applications

Introduction

3-Hydroxycyclopent-2-en-1-one (C₅H₆O₂), a five-membered cyclic enone, represents a pivotal structural motif in the landscape of organic chemistry.[1] With a molecular weight of approximately 98.10 g/mol , this compound is characterized by a cyclopentene ring featuring a ketone, a conjugated double bond, and a hydroxyl group.[1][2] This unique arrangement of functional groups imparts a distinct reactivity profile, establishing it as a versatile intermediate in the synthesis of fine chemicals and complex pharmaceutical agents.[1] Emerging research has also highlighted its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, making it a subject of increasing interest for drug development professionals.[1] This guide provides a comprehensive exploration of its core properties, synthesis, reactivity, and applications, grounded in established scientific principles.

Part 1: Physicochemical Properties and Structural Analysis

Molecular Structure and Tautomerism

The fundamental structure of 3-hydroxycyclopent-2-en-1-one is that of a cyclic α,β-unsaturated ketone.[1] However, its most critical chemical feature is the existence of keto-enol tautomerism. The compound is the enol tautomer of the 1,2-diketone, cyclopentane-1,2-dione. In cyclic 1,2-dione systems, the enol form is often significantly stabilized, in this case by the formation of a conjugated system involving the hydroxyl group, the double bond, and the carbonyl group.[3][4] This equilibrium is crucial as it dictates the molecule's reactivity and spectroscopic properties.

Caption: Keto-Enol tautomerism of the cyclopentenone core.

Physical Properties

The macroscopic properties of 3-hydroxycyclopent-2-en-1-one are summarized below. These characteristics are essential for its handling, purification, and use in various reaction conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆O₂ | [1][2] |

| Molecular Weight | 98.10 g/mol | [1][2] |

| CAS Number | 5870-62-2 | [2][5] |

| Appearance | Colorless to pale yellow clear liquid | [5] |

| Boiling Point | 212.0 - 213.0 °C (at 760 mm Hg) | [5] |

| Flash Point | 84.8 °C | [5] |

| Solubility | Soluble in water and alcohol | [5] |

| pKa (Predicted) | ~4.50 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the structure and purity of 3-hydroxycyclopent-2-en-1-one. The key expected data are outlined below.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to a vinyl proton, two distinct methylene (CH₂) groups adjacent to the carbonyl and vinyl carbons, and a broad, exchangeable hydroxyl (-OH) proton. |

| ¹³C NMR | Resonances for a carbonyl carbon (~190-200 ppm), two sp² hybridized carbons of the enol system, and two sp³ hybridized methylene carbons. |

| IR Spectroscopy | A broad absorption band for the O-H stretch (~3400 cm⁻¹), a strong absorption for the conjugated C=O stretch (~1700-1720 cm⁻¹), and a C=C stretch (~1650 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 98, corresponding to the molecular weight of the compound. |

Part 2: Synthesis and Reactivity

Synthetic Strategies

The synthesis of the 3-hydroxycyclopent-2-en-1-one scaffold can be achieved through several established organic chemistry reactions. The most prominent methods for constructing this core structure include the Piancatelli rearrangement, the Nazarov cyclization, and intramolecular Aldol condensations.[6] The Aldol condensation, in particular, represents a robust and fundamental approach, typically starting from a 1,4-dicarbonyl precursor.

Caption: Generalized workflow for synthesis via Intramolecular Aldol Condensation.

Experimental Protocol: Base-Catalyzed Intramolecular Aldol Condensation

This protocol provides a representative methodology for the synthesis of a cyclopentenone core from a suitable 1,4-dicarbonyl precursor.

-

Dissolution: Dissolve the 1,4-dicarbonyl starting material in a suitable alcoholic solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: While stirring at room temperature, slowly add an aqueous solution of a strong base, such as 2M sodium hydroxide (NaOH).[6] The base serves as the catalyst to initiate enolate formation by deprotonating the α-carbon.

-

Reaction Monitoring: Allow the mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Gentle heating may be applied if the reaction is sluggish.[6]

-

Quenching & Neutralization: Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize it with a dilute acid (e.g., 1M HCl) to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the final 3-hydroxycyclopent-2-en-1-one derivative.[6]

Chemical Reactivity

The combination of functional groups makes 3-hydroxycyclopent-2-en-1-one a versatile reactant.

-

The Enone System: The α,β-unsaturated carbonyl moiety is an excellent Michael acceptor, susceptible to 1,4-conjugate addition by a wide range of nucleophiles. This reactivity is fundamental to its use as a building block.

-

The Carbonyl Group: The ketone can undergo standard 1,2-nucleophilic additions, such as reactions with Grignard reagents or organolithium compounds.[1]

-

The Hydroxyl Group: The acidic proton of the enol can be deprotonated, and the resulting oxygen can act as a nucleophile. The hydroxyl group can also be converted into other functional groups, such as ethers or esters, to modify the molecule's properties or to serve as a protecting group during multi-step syntheses.

Part 3: Applications and Biological Relevance

Keystone in Organic Synthesis

The primary application of 3-hydroxycyclopent-2-en-1-one is as a chemical intermediate.[1] Its inherent reactivity and stereocenter potential make it a valuable precursor for the total synthesis of complex natural products and pharmacologically active compounds, including prostaglandins and various cyclopentanoid derivatives.[6]

Biological Activity and Therapeutic Potential

The cyclopentenone ring is a recognized "privileged scaffold" in medicinal chemistry. The α,β-unsaturated carbonyl group is a key pharmacophore that can covalently interact with nucleophilic residues (like cysteine) in proteins.

-

Anti-inflammatory Effects: Research on related cyclopentenone derivatives has shown that they can inhibit key inflammatory pathways, such as the NF-κB signaling cascade.[6][7]

-

Antimicrobial and Antioxidant Properties: Preliminary studies suggest that 3-hydroxycyclopent-2-en-1-one may possess the ability to inhibit the growth of certain pathogens and scavenge free radicals, indicating potential for further pharmaceutical development.[1]

Caption: Conceptual inhibition of a signaling pathway by a cyclopentenone derivative.

Industrial Uses

While substituted derivatives like 2-hydroxy-3-methyl-2-cyclopenten-1-one (cyclotene) are well-known for their caramel or maple-like aromas and are used as flavoring agents, the parent compound 3-hydroxycyclopent-2-en-1-one is not typically used for fragrance or flavor applications.[4][5] Its primary industrial value lies in its role as a synthetic intermediate.[1]

Part 4: Safety and Handling

As a research chemical, 3-hydroxycyclopent-2-en-1-one should be handled with appropriate care in accordance with good laboratory practices.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.[8][9]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[8][10]

-

Skin Contact: Immediately wash off with soap and plenty of water.[8][9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8][9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

Conclusion

3-Hydroxycyclopent-2-en-1-one is a molecule of significant chemical interest. Its properties are dominated by the interplay of its ketone, enol, and alkene functionalities, all held within a compact cyclic structure. While its direct applications are limited, its true value is realized as a versatile and powerful building block for organic synthesis. The ability to construct complex molecular architectures from this scaffold, combined with the inherent biological relevance of the cyclopentenone core, ensures its continued importance in both academic research and the development of new therapeutics.

References

-

The Good Scents Company. (n.d.). 3-hydroxy-2-cyclopentenone. Available at: [Link]

-

ChemBK. (n.d.). 3-hydroxycyclopent-2-en-1-one. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62752, 3-Ethyl-2-hydroxy-2-cyclopenten-1-one. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet - 2-Hydroxycyclopent-2-en-1-one. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138619, 3-Hydroxy-2-methyl-cyclopent-2-enone. Retrieved from [Link]

-

Wang, X., et al. (2014). Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. Journal of Chemical and Pharmaceutical Research, 6(5), 1011-1013. Available at: [Link]

-

ResearchGate. (2024, December 18). A density functional theory study of keto-enol tautomerism in 1,2-cyclodiones: Substituent effects on reactivity and thermodynamic stability. Available at: [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-3-methyl-2-cyclopenten-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective synthesis of 3-methyl-2-cyclopentenone via intramolecular aldol condensation of 2,5-hexanedione with γ-Al2O3/AlOOH nanocomposite catalyst. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138618, 2-Cyclopenten-1-one, 3-hydroxy-. Retrieved from [Link]

Sources

- 1. Buy 3-Hydroxycyclopent-2-en-1-one | 5870-62-2 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Hydroxy-3-methyl-2-cyclopenten-1-one - Wikipedia [en.wikipedia.org]

- 5. 3-hydroxy-2-cyclopentenone, 5870-62-2 [thegoodscentscompany.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. isca.me [isca.me]

- 8. chemicalbook.com [chemicalbook.com]

- 9. angenechemical.com [angenechemical.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 3-Hydroxycyclopent-2-en-1-one (CAS: 5870-62-2): A Versatile Synthon for Drug Discovery and Complex Molecule Synthesis

Foreword: Unveiling a Core Scaffold in Modern Synthesis

To the dedicated researcher, the practicing scientist, and the innovator in drug development, certain molecular scaffolds emerge not merely as reagents, but as foundational pillars upon which entire synthetic campaigns are built. 3-Hydroxycyclopent-2-en-1-one (CAS No. 5870-62-2) represents such a cornerstone.[1] As a member of the cyclopentenone family, this compound is far more than a simple cyclic enone; it is a highly functionalized and reactive intermediate, pivotal in the synthesis of a multitude of bioactive molecules, including prostaglandins and other complex natural products.[2][3][4] Its unique arrangement of a ketone, a conjugated alkene, and a hydroxyl group within a strained five-membered ring imparts a rich and versatile chemical reactivity profile. This guide is structured to provide not just a repository of data, but a cohesive, in-depth understanding of this molecule—from its fundamental properties and synthesis to its strategic application in cutting-edge research.

Molecular Profile and Physicochemical Properties

3-Hydroxycyclopent-2-en-1-one is systematically classified as a cyclic α,β-unsaturated ketone.[1] The IUPAC nomenclature prioritizes the ketone as the principal functional group, assigning its carbon as position 1.[1] The molecule's true value lies in its tautomeric nature and the reactivity this imparts.

Keto-Enol Tautomerism: The Key to Stability and Reactivity

A critical aspect of this compound's chemistry is its existence predominantly in the enol form. This preference is driven by the thermodynamic stability gained from the conjugation between the hydroxyl group, the carbon-carbon double bond, and the carbonyl group.[1] This extended π-system is more stable than the non-conjugated keto tautomer (cyclopentane-1,3-dione). This inherent stability of the enol form is a crucial consideration in designing synthetic strategies, as it dictates the primary reactive sites.

| Tautomeric Form | Relative Stability | Justification |

| Enol (3-hydroxycyclopent-2-en-1-one) | High (Favored) | Conjugated π-system between hydroxyl, alkene, and carbonyl groups.[1] |

| Keto (Cyclopentane-1,3-dione) | Low (Disfavored) | Non-conjugated system with isolated ketone groups.[1] |

Core Physicochemical and Spectroscopic Data

The following tables summarize the essential quantitative data for 3-Hydroxycyclopent-2-en-1-one, which are fundamental for its identification, characterization, and use in quantitative experiments.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 5870-62-2 | [5][6][7] |

| Molecular Formula | C₅H₆O₂ | [1][5][8] |

| Molecular Weight | 98.10 g/mol | [1][5][8] |

| Appearance | White powder | [9] |

| Density | 1.334 g/cm³ (Predicted) | [5][6] |

| Boiling Point | 213.0 °C at 760 mmHg (Predicted) | [5][6] |

| Flash Point | 84.8 °C (Predicted) | [5] |

| pKa | 4.50 ± 0.30 (Predicted) | [7] |

| LogP | 0.79120 |[5] |

Table 2: Spectroscopic Characterization Data

| Technique | Key Features and Assignments | Source |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 98. Key fragmentation includes the loss of H₂O (m/z 80). | [1] |

| Infrared (IR) Spectroscopy | O-H (stretch): 3200–3500 cm⁻¹ (broad); C=O (stretch): 1700–1750 cm⁻¹ (strong); C=C (stretch): 1600–1650 cm⁻¹. | [1] |

| ¹³C NMR Spectroscopy | Carbonyl (C=O): ~200–210 ppm; Vinylic (C=C): ~125–130 ppm; Hydroxyl-bearing (C-OH): ~150–155 ppm. |[1] |

Synthesis of the Cyclopentenone Core: Strategies and Methodologies

The construction of the 3-hydroxycyclopent-2-en-1-one scaffold is a well-explored area of organic synthesis, reflecting its importance. Several robust strategies have been developed, each offering distinct advantages depending on the desired scale and substitution pattern.

Prominent Synthetic Routes

-

Classical Condensation and Cyclization: A traditional and reliable method involves the condensation of glutaric acid derivatives with oxalic acid esters. This is followed by a sequence of cyclization, hydrolysis, and decarboxylation to yield the final hydroxycyclopentenone product.[1] This multi-step process offers a high degree of control over the introduction of substituents.[1]

-

Aldol Condensation: This approach utilizes the base-catalyzed reaction of precursors like acetaldehyde and cyclopentanone.[1] It represents a more convergent strategy, forming the carbon skeleton and introducing the necessary functionality in a highly efficient manner.

-

Piancatelli Rearrangement: For substituted analogs, the Piancatelli rearrangement is an elegant and powerful method. It involves the acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones through a 4π-electrocyclization.[4][10]

The choice of synthetic route is a critical decision driven by factors such as the availability of starting materials, desired yield, scalability, and the need for stereochemical control. For drug development, where chiral derivatives are often required, asymmetric variations of these routes, such as the Nazarov cyclization or enzymatic resolutions, are frequently employed.[2][3][4][11]

Caption: Generalized workflow for the synthesis of 3-hydroxycyclopent-2-en-1-one and its derivatives.

Protocol: Base-Catalyzed Aldol Condensation

This protocol provides a representative, generalized procedure for synthesizing a substituted cyclopentenone via an aldol condensation, a common strategy for forming the core ring structure.

Objective: To synthesize a 3-substituted-2-hydroxycyclopent-2-enone derivative via intramolecular aldol condensation of a 1,4-diketone.

Materials:

-

1,4-Diketone precursor

-

Solvent (e.g., Ethanol, Methanol)

-

Base catalyst (e.g., Sodium hydroxide, Potassium carbonate)

-

Acid for neutralization (e.g., Hydrochloric acid)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Dissolution: Dissolve the 1,4-diketone starting material in a suitable alcoholic solvent in a round-bottom flask equipped with a magnetic stir bar. The causality here is to ensure a homogenous reaction medium for efficient catalysis.

-

Catalyst Addition: Slowly add an aqueous or alcoholic solution of the base catalyst to the stirred solution at room temperature. The rate of addition is controlled to manage any potential exotherm. The base deprotonates the α-carbon to generate an enolate, initiating the cyclization.

-

Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.

-

Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding acid until the pH is approximately 7. This step quenches the reaction and precipitates the product if it has low solubility in the reaction medium.

-

Workup and Isolation: The product is typically isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Purification: The crude product is then purified, most commonly by column chromatography on silica gel, to yield the pure 3-substituted-2-hydroxycyclopent-2-enone.

Self-Validation: The integrity of the protocol is validated by confirming the structure of the final product using the spectroscopic methods outlined in Table 2 (MS, IR, NMR). The purity is confirmed by a single spot on TLC and sharp peaks in NMR.

Chemical Reactivity and Mechanistic Pathways

The synthetic utility of 3-hydroxycyclopent-2-en-1-one stems from the diverse reactivity of its functional groups.[1] The enone system is a powerful building block, allowing for a wide range of chemical modifications at nearly every position on the ring.[2][12]

-

1,4-Conjugate Addition (Michael Addition): The electron-deficient β-carbon of the α,β-unsaturated ketone is highly susceptible to attack by nucleophiles. This is a cornerstone reaction for introducing substituents at the C4 and C5 positions.

-

1,2-Addition: The carbonyl carbon can undergo nucleophilic attack, a standard reaction of ketones.

-

Reactions of the Hydroxyl Group: The enolic hydroxyl group can be acylated, etherified, or used to direct metallation reactions.[13]

-

Cycloaddition Reactions: The alkene component can participate in reactions such as Diels-Alder and [2+2] photocycloadditions, providing rapid access to complex polycyclic systems.[12]

Caption: Key reactive pathways of the 3-hydroxycyclopent-2-en-1-one scaffold.

Applications in Drug Development and Scientific Research

The cyclopentenone scaffold is a privileged structure in medicinal chemistry. The specific compound 3-hydroxycyclopent-2-en-1-one and its derivatives are instrumental across several research domains.

-

Pharmaceuticals and Drug Discovery: This molecule is a crucial intermediate for synthesizing complex, biologically active compounds.[1][14] Research has indicated that derivatives may possess antioxidant, antimicrobial, and anti-inflammatory properties.[1] Its structural similarity to prostaglandins makes it a valuable starting point for developing modulators of inflammatory pathways.[3][4]

-

Agrochemicals: The observed antimicrobial activity suggests potential applications in developing new crop protection agents.[1]

-

Flavor and Fragrance: Substituted derivatives, such as 3-ethyl-2-hydroxy-2-cyclopenten-1-one, are used as flavoring agents in the food industry due to their characteristic sweet, caramel-like aromas.[13][15]

-

Proteomics Research: It is listed by some suppliers as a specialty chemical for proteomics research, though specific applications are not widely documented, it may be used for specific protein labeling or modification studies.[1][16]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. While specific toxicity data for 3-hydroxycyclopent-2-en-1-one is not extensively published, guidelines for related cyclopentenone compounds should be followed.

Table 3: Safety and Handling Recommendations

| Aspect | Guideline | Rationale |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, impervious gloves, and a lab coat. | To prevent skin and eye contact.[17][18][19] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid formation of dust and aerosols. | To minimize inhalation exposure.[17][19] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend storage at 2-8°C. | To maintain chemical stability and prevent degradation.[17][20][21] |

| First-Aid (General) | Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth with water; do not induce vomiting. Seek medical attention if symptoms persist. | Standard first-aid procedures for chemical exposure.[17][19] |

| Disposal | Dispose of contents/container through a licensed waste management company in accordance with local, state, and federal regulations. | To ensure environmental protection and regulatory compliance. |

Conclusion

3-Hydroxycyclopent-2-en-1-one is a molecule of significant strategic importance in modern organic and medicinal chemistry. Its stable yet highly reactive enone structure provides a versatile platform for constructing complex molecular architectures. From its foundational role in the synthesis of prostaglandins to its emerging potential in pharmaceuticals and agrochemicals, this compound continues to be a focus of intensive research. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for any scientist looking to leverage its full potential in their research and development endeavors.

References

-

Chemsrc. (2025, August 26). 3-Hydroxycyclopent-2-en-1-one | CAS#:5870-62-2. [Link]

-

ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones. [Link]

-

ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews. [Link]

-

ChemBK. (n.d.). 3-hydroxycyclopent-2-en-1-one. [Link]

-

PubMed. (n.d.). Synthesis of Chiral Cyclopentenones. [Link]

-

Sci-Hub. (n.d.). Chemistry of 4‐Hydroxy‐2‐cyclopentenone Derivatives. [Link]

-

PubChem. (n.d.). 3-Hydroxy-2-methyl-cyclopent-2-enone. [Link]

-

Synerzine. (2018, June 22). 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy-. [Link]

-

Aaron Chemicals. (n.d.). 3-Hydroxycyclopent-2-En-1-One. [Link]

-

ResearchGate. (2025, August 6). ChemInform Abstract: Chemistry of 4-Hydroxy-2-cyclopentenone Derivatives. [Link]

-

ZHEJIANG JIUZHOU CHEM CO.,LTD. (n.d.). 3-hydroxycyclopent-2-en-1-one CAS NO.5870-62-2. [Link]

-

PubChem. (n.d.). 2-Cyclopenten-1-one, 3-hydroxy-. [Link]

-

FAQ-AI. (n.d.). What is the background and overview of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one?. [Link]

-

PubMed. (2024, September 1). An overview of cyclopropenone derivatives as promising bioactive molecules. [Link]

-

The Good Scents Company. (n.d.). 3-hydroxy-2-cyclopentenone, 5870-62-2. [Link]

-

MySkinRecipes. (n.d.). 3-Hydroxycyclopent-2-en-1-one. [Link]

Sources

- 1. Buy 3-Hydroxycyclopent-2-en-1-one | 5870-62-2 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Hydroxycyclopent-2-en-1-one | CAS#:5870-62-2 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2-Cyclopenten-1-one, 3-hydroxy- | C5H6O2 | CID 138618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-hydroxycyclopent-2-en-1-one, CasNo.5870-62-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Page loading... [guidechem.com]

- 14. 5870-62-2 | MFCD12028109 | 3-Hydroxycyclopent-2-en-1-one [aaronchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. scbt.com [scbt.com]

- 17. echemi.com [echemi.com]

- 18. synerzine.com [synerzine.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. 3-Hydroxycyclopent-2-en-1-one [myskinrecipes.com]

3-Hydroxycyclopent-2-en-1-one molecular weight and formula

An In-Depth Technical Guide to 3-Hydroxycyclopent-2-en-1-one: A Core Scaffold for Synthesis and Drug Discovery

Introduction

3-Hydroxycyclopent-2-en-1-one is a five-membered cyclic enone that serves as a pivotal structural motif in organic synthesis and natural product chemistry.[1] With the chemical formula C₅H₆O₂, this molecule's unique arrangement of a ketone, a hydroxyl group, and a conjugated double bond within a cyclopentene ring imparts a distinct reactivity profile.[1] For researchers and professionals in drug development, this compound is not merely a chemical intermediate but a versatile building block for constructing complex molecular architectures. Its scaffold is found in a variety of biologically active molecules, and its derivatives are actively investigated for therapeutic applications, ranging from anti-inflammatory to antimicrobial agents.[1][2] This guide provides a comprehensive technical overview of its molecular characteristics, synthesis, reactivity, and applications, offering field-proven insights for its practical use in a research environment.

Core Molecular Profile

The foundational step in leveraging any chemical entity is a thorough understanding of its intrinsic properties. 3-Hydroxycyclopent-2-en-1-one is a relatively simple molecule, yet its properties are the basis for its complex reactivity and biological potential.

Chemical Structure and Identifiers

The molecule's structure is characterized by a planar, five-membered ring containing a carbon-carbon double bond (en) and a ketone function (one). The hydroxyl group at position 3 is crucial to its chemical personality, influencing its solubility and participating in a wide range of reactions.

Caption: A generalized workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Base-Catalyzed Aldol Condensation

This protocol provides a representative procedure for synthesizing a cyclopentenone scaffold via an aldol reaction. The causality behind each step is explained to ensure reproducibility and understanding.

-

Reagent Preparation: Combine the chosen aldehyde and ketone starting materials in a 1:1 molar ratio in a suitable solvent, such as 95% ethanol.

-

Rationale: Ethanol is an effective solvent for both reactants and the base catalyst, facilitating a homogeneous reaction mixture.

-

-

Initiation of Condensation: To the stirred mixture, add an aqueous solution of a strong base, such as 2M sodium hydroxide (NaOH), dropwise at room temperature.

-

Rationale: The hydroxide ion acts as a catalyst, deprotonating the α-carbon of the ketone to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde.

-

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate or by thin-layer chromatography (TLC). If no precipitate forms after a reasonable time (e.g., 30 minutes), gentle heating on a steam bath may be applied to drive the subsequent dehydration (elimination of water) to form the α,β-unsaturated ketone. [2] * Rationale: The initial aldol addition product is often a β-hydroxy ketone, which readily dehydrates under basic or acidic conditions, driven by the formation of a stable conjugated system.

-

Product Isolation: Once the reaction is complete (as determined by TLC or precipitation), cool the mixture in an ice bath to maximize crystallization. Isolate the solid product by vacuum filtration.

-

Rationale: Lowering the temperature decreases the solubility of the product, leading to a higher recovery yield.

-

-

Purification: Wash the filtered solid with cold solvent (e.g., ethanol or water) to remove residual base and unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system.

-

Rationale: Washing with cold solvent minimizes the loss of the desired product while removing soluble impurities. Recrystallization is a robust technique for purifying solid organic compounds.

-

Applications in Research and Drug Development

The interest in 3-Hydroxycyclopent-2-en-1-one and its derivatives stems from their significant potential in pharmaceutical and agrochemical research. [1]

Synthetic Intermediate

As a versatile chemical intermediate, this compound serves as a starting point for the synthesis of more complex molecules. [1]The enone structure is a Michael acceptor, and the hydroxyl and ketone groups can be readily modified. This versatility makes it a key precursor for certain prostaglandins and other cyclopentanoid natural products, which exhibit a wide range of physiological activities. [2]

Biological and Pharmacological Potential

Research has highlighted several promising biological activities associated with the hydroxycyclopentenone scaffold:

-

Anti-inflammatory Effects: Derivatives of this core structure have been shown to modulate key inflammatory signaling pathways. [1][2]Their mechanism can involve the inhibition of pathways like NF-κB, a critical regulator of the inflammatory response.

-

Antioxidant Properties: The compound has demonstrated the ability to scavenge free radicals, suggesting a potential role in mitigating oxidative stress, a pathological process implicated in numerous diseases. [1]* Antimicrobial Activity: Preliminary studies indicate that it may inhibit the growth of certain pathogenic microorganisms, making it a candidate for the development of new antimicrobial agents. [1]

Caption: Potential inhibition of the NF-κB signaling pathway by cyclopentenone derivatives.

Specialty Applications

Beyond drug development, 3-Hydroxycyclopent-2-en-1-one is listed by some suppliers as a specialty product for proteomics research. [1][3]While specific applications are not always detailed, its reactive functional groups could potentially be used for protein labeling or modification for subsequent analysis. [1]

Conclusion

3-Hydroxycyclopent-2-en-1-one represents a molecule of significant value to the scientific research community. Its straightforward structure belies a rich and complex chemical reactivity that has been harnessed to produce a diverse array of more complex molecules. The fundamental properties, synthetic routes, and biological potential outlined in this guide underscore its importance as a core scaffold. For drug development professionals and synthetic chemists, a deep understanding of this building block provides a reliable foundation for innovation, from the design of novel synthetic strategies to the discovery of new therapeutic agents.

References

-

ChemBK. 3-hydroxycyclopent-2-en-1-one. [Link]

-

PubChem. 2-Cyclopenten-1-one, 3-hydroxy- | C5H6O2 | CID 138618. [Link]

-

PubChem. 3-Hydroxy-2-methyl-cyclopent-2-enone | C6H8O2 | CID 138619. [Link]

-

Chemcd. 3-HYDROXYCYCLOPENT-2-EN-1-ONE | 5870-62-2. [Link]

-

Chemsrc. 3-Hydroxycyclopent-2-en-1-one | CAS#:5870-62-2. [Link]

-

MySkinRecipes. 3-Hydroxycyclopent-2-en-1-one. [Link]

Sources

biological activity of 3-Hydroxycyclopent-2-en-1-one

An In-depth Technical Guide to the Biological Activity of 3-Hydroxycyclopent-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycyclopent-2-en-1-one is a five-membered cyclic enone that serves as a pivotal structural motif in a multitude of natural products and pharmacologically active compounds.[1][2] With the molecular formula C₅H₆O₂ and a molecular weight of approximately 98.10 g/mol , this compound is more than a simple organic molecule; it is a versatile precursor and a bioactive entity in its own right.[1][3] Its unique combination of a hydroxyl group, a ketone, and a conjugated double bond imparts a distinct reactivity profile, making it a valuable building block in organic synthesis for the development of complex therapeutic agents.[1] Preliminary research has illuminated its potential antioxidant, antimicrobial, and anti-inflammatory properties.[1] This guide provides an in-depth exploration of the synthesis, known biological activities, and mechanisms of action of 3-hydroxycyclopent-2-en-1-one, offering field-proven insights and detailed experimental protocols for its study and application in drug discovery.

Foundational Chemistry and Synthesis

The accessibility of the 3-hydroxycyclopent-2-en-1-one core is fundamental to its exploration. While various synthetic routes exist, the Aldol Condensation remains a classical and instructive approach.[1] Understanding its synthesis provides context for its availability and potential for derivatization.

Synthesis via Base-Catalyzed Aldol Condensation

This method typically involves the intramolecular cyclization of a 1,4-dicarbonyl compound or the intermolecular condensation of appropriate precursors. The reaction hinges on the formation of an enolate, which then acts as a nucleophile to form the five-membered ring.

Causality in Experimental Design: The choice of a strong base, such as sodium hydroxide, is critical to deprotonate the α-carbon, generating the nucleophilic enolate required for the initial carbon-carbon bond formation. The subsequent heating (if necessary) facilitates the dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone system present in the final product. Washing with chilled solvents is a purification step designed to remove unreacted starting materials and byproducts without dissolving a significant amount of the desired crystalline product.

Detailed Experimental Protocol: Aldol Condensation

-

Reaction Setup: Combine the chosen aldehyde and ketone starting materials in a suitable solvent, such as 95% ethanol, within a round-bottom flask equipped with a magnetic stirrer.[2]

-

Base Addition: Slowly add an aqueous solution of a strong base (e.g., 2M Sodium Hydroxide) to the stirred mixture at room temperature.[2]

-

Reaction Monitoring: Stir the mixture for a designated period (e.g., 15-30 minutes). The formation of a precipitate often indicates product formation. If no precipitate forms, gentle heating on a steam bath may be required to drive the reaction to completion.[2]

-

Isolation: Once the reaction is complete (as determined by thin-layer chromatography), cool the mixture in an ice bath to maximize precipitation.

-

Purification: Isolate the solid product by vacuum filtration. Wash the crude product sequentially with chilled 95% ethanol, 4% acetic acid in ethanol (to neutralize any remaining base), and a final rinse with chilled 95% ethanol.[2]

-

Characterization: Dry the purified product and confirm its identity and purity using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Core Biological Activities and Mechanisms

The 3-hydroxycyclopent-2-en-1-one scaffold is a key feature in molecules exhibiting a wide range of biological effects, from anti-inflammatory to antimicrobial.[2]

Anti-inflammatory Effects

Certain derivatives of 3-hydroxycyclopent-2-en-1-one have demonstrated significant anti-inflammatory activity.[2] A primary mechanism underlying this effect is the modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) cascade.[2] The electrophilic nature of the enone system allows it to potentially react with nucleophilic residues (like cysteine) on key proteins within this pathway, such as IκB kinase (IKK), thereby inhibiting the downstream activation of NF-κB and the expression of pro-inflammatory genes.

Antimicrobial and Antioxidant Potential

Preliminary studies have suggested that 3-hydroxycyclopent-2-en-1-one may inhibit the growth of certain pathogens, positioning it as a candidate for further pharmaceutical development.[1] It also serves as a precursor in the biosynthesis of some antibiotics.[4] Furthermore, the compound has demonstrated an ability to scavenge free radicals, which indicates potential protective effects against cellular damage caused by oxidative stress.[1]

| Property Summary Table | |

| Molecular Formula | C₅H₆O₂[1][5] |

| Molecular Weight | 98.10 g/mol [1][3] |

| CAS Number | 5870-62-2[5] |

| Appearance | White or yellow solid[6] |

| Known Biological Activities | Anti-inflammatory, Antimicrobial, Antioxidant[1][2] |

| Primary Mechanism (Anti-inflammatory) | Modulation of NF-κB signaling pathway[2] |

| Applications | Pharmaceutical intermediate, Agrochemicals, Proteomics Research, Flavoring agent[1][7] |

Application in Drug Discovery: A Workflow

The true value of 3-hydroxycyclopent-2-en-1-one for drug development professionals lies in its utility as a versatile scaffold. The following workflow outlines a logical progression from synthesis to biological validation.

Detailed Experimental Protocol: In Vitro NF-κB Reporter Assay

Self-Validating System: This protocol incorporates essential controls to ensure the validity of the results. A vehicle control (e.g., DMSO) establishes the baseline, while a positive control (e.g., TNF-α) confirms the cells are responsive. A cytotoxicity assay run in parallel is crucial to ensure that any observed decrease in reporter signal is due to specific inhibition of the pathway and not simply cell death.

-

Cell Culture: Plate a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) stably transfected with an NF-κB-luciferase reporter construct in a 96-well plate. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3-hydroxycyclopent-2-en-1-one (or its derivatives) for 1-2 hours. Include a vehicle-only control.

-

Stimulation: Induce the NF-κB pathway by adding a known agonist, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to all wells except the unstimulated negative control.

-

Incubation: Incubate the plate for an additional 6-8 hours to allow for reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Cytotoxicity Assay: In a parallel plate, treat cells with the same concentrations of the compound and measure cell viability using an MTT or similar assay to rule out toxic effects.

-

Data Analysis: Normalize the luciferase readings to cell viability. Calculate the IC₅₀ value (the concentration at which the compound inhibits 50% of the NF-κB activity) to quantify its potency.

Conclusion and Future Directions

3-Hydroxycyclopent-2-en-1-one and its substituted analogs represent a class of molecules with significant and diverse biological relevance.[2] Their established anti-inflammatory properties, mediated through pathways like NF-κB, combined with emerging evidence of antimicrobial and antioxidant effects, underscore their potential as lead structures in drug discovery programs. The synthetic accessibility of the cyclopentenone core allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency and selectivity. Future research should focus on elucidating the specific molecular targets for its various biological activities and exploring its therapeutic potential in preclinical models of inflammatory diseases, infections, and conditions related to oxidative stress.

References

-

PubChem. 3-Hydroxy-2-methyl-cyclopent-2-enone | C6H8O2 | CID 138619. [Link]

-

PubChem. 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | C7H10O2 | CID 62752. [Link]

-

NIST. 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy-. [Link]

-

MySkinRecipes. 3-Hydroxycyclopent-2-en-1-one. [Link]

-

PubChem. 2-Cyclopenten-1-one, 3-hydroxy- | C5H6O2 | CID 138618. [Link]

- Google Patents.

-

ACS Publications. Synthesis of Chiral Cyclopentenones | Chemical Reviews. [Link]

-

FAQ. What is the background and overview of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one?. [Link]

-

ResearchGate. Chemical Properties and Biological Activities of Cyclopentenediones: A Review. [Link]

Sources

- 1. Buy 3-Hydroxycyclopent-2-en-1-one | 5870-62-2 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Cyclopenten-1-one, 3-hydroxy- | C5H6O2 | CID 138618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3D-FH118995 - 3-hydroxycyclopent-2-en-1-one | 5870-62-2 [cymitquimica.com]

- 5. guidechem.com [guidechem.com]

- 6. guidechem.com [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Antioxidant Properties of 3-Hydroxycyclopent-2-en-1-one: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the antioxidant properties of 3-Hydroxycyclopent-2-en-1-one, a significant scaffold in organic chemistry and a constituent of various natural products. We will delve into the mechanistic underpinnings of its antioxidant activity, drawing from its structural features as a reductone. This guide will also present detailed, field-proven protocols for the empirical validation of its antioxidant efficacy through both chemical and cell-based assays. Furthermore, we will explore its interaction with cellular signaling pathways, particularly the Nrf2-ARE pathway, and discuss the potential for pro-oxidant activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antioxidants and related compounds.

Introduction: The Chemical and Biological Significance of 3-Hydroxycyclopent-2-en-1-one

3-Hydroxycyclopent-2-en-1-one, with the chemical formula C₅H₆O₂, is a cyclic organic compound featuring a five-membered ring.[1] Its structure is characterized by a hydroxyl group and a ketone group in a conjugated system, which classifies it as a reductone.[1] Reductones are enediol structures stabilized by an adjacent carbonyl group, a configuration that makes them potent reducing agents and, consequently, effective antioxidants. This structural motif is found in a variety of natural products and is a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] The biological activities of 3-hydroxycyclopent-2-en-1-one and its derivatives are diverse, ranging from anti-inflammatory and anticancer to antimicrobial effects.[1][2] Preliminary studies have indicated that 3-hydroxycyclopent-2-en-1-one possesses antioxidant properties by scavenging free radicals, which may offer protection against oxidative stress.[1]

Mechanistic Insights into Antioxidant Action

The antioxidant capacity of 3-Hydroxycyclopent-2-en-1-one is intrinsically linked to its reductone structure. The primary mechanisms by which antioxidants neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4]

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. The enediol moiety of 3-Hydroxycyclopent-2-en-1-one provides readily abstractable hydrogen atoms.

-

Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, resulting in the formation of a more stable species. The conjugated system in 3-Hydroxycyclopent-2-en-1-one facilitates electron delocalization, making it an effective electron donor.

The following diagram illustrates the general principles of HAT and SET mechanisms:

Caption: General mechanisms of antioxidant action: HAT and SET pathways.

Modulation of Cellular Antioxidant Pathways: The Nrf2-ARE Axis

Beyond direct radical scavenging, cyclopentenone derivatives have been shown to modulate endogenous antioxidant defense mechanisms. A key pathway in this regard is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. However, in the presence of electrophilic compounds, such as cyclopentenones, cysteine residues in Keap1 are modified, leading to the dissociation of Nrf2.[5][6] Liberated Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[6][7] This leads to an enhanced cellular capacity to combat oxidative stress. A derivative of 3-hydroxycyclopent-2-en-1-one, 5-(4-oxocyclopent-2-en-1-yl)furan-2(5H)-one, has been identified as a potent Nrf2 activator.[5]

Caption: Activation of the Nrf2-ARE pathway by 3-Hydroxycyclopent-2-en-1-one.

Potential for Pro-oxidant Activity

It is crucial for researchers to be aware that certain antioxidant compounds can exhibit pro-oxidant activity under specific conditions. For instance, some cyclopentenone isoprostanes have been shown to induce oxidative stress in macrophages.[8] This paradoxical effect can be influenced by factors such as the concentration of the compound, the presence of metal ions, and the overall redox state of the biological system. Therefore, a comprehensive evaluation of any potential antioxidant should include an assessment of its pro-oxidant potential.

Experimental Protocols for Antioxidant Capacity Assessment

To empirically determine the antioxidant properties of 3-Hydroxycyclopent-2-en-1-one, a combination of chemical and cell-based assays is recommended.

Chemical Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[9]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[9]

-

Prepare a series of concentrations of 3-Hydroxycyclopent-2-en-1-one and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the sample or standard solution to each well.

-

Add 200 µL of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

This assay is applicable to both hydrophilic and lipophilic antioxidants.[10]

Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[11]

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

-

Prepare a series of concentrations of 3-Hydroxycyclopent-2-en-1-one and a standard antioxidant in the same buffer.

-

-

Assay Procedure:

-

Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

-

Incubate at room temperature for a defined period (e.g., 6 minutes).[11]

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

-

Cell-Based Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[12][13]

Protocol:

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate and culture until confluent.[14]

-

-

Treatment:

-

Wash the cells with a buffer (e.g., DPBS).

-

Incubate the cells with the test compound (3-Hydroxycyclopent-2-en-1-one) and a cell-permeable probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), for 1 hour at 37°C.[12]

-

-

Induction of Oxidative Stress:

-

Wash the cells to remove the treatment solution.

-

Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.[12]

-

-

Measurement:

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) every 5 minutes for 1 hour.[12]

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) from the fluorescence versus time plot. The CAA value is determined by comparing the AUC of the sample-treated cells to the control cells.[12]

-

Data Presentation and Interpretation

The antioxidant activity of 3-Hydroxycyclopent-2-en-1-one should be quantified and compared to standard antioxidants. The results can be presented as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals) for the chemical assays and as CAA units (quercetin equivalents) for the cell-based assay.

Table 1: Hypothetical Antioxidant Activity Data for 3-Hydroxycyclopent-2-en-1-one

| Assay | Parameter | 3-Hydroxycyclopent-2-en-1-one | Ascorbic Acid (Standard) | Trolox (Standard) |

| DPPH | IC50 (µM) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |

| ABTS | IC50 (µM) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |

| CAA | CAA Units (µmol QE/100 µmol) | [Insert experimental value] | - | - |

Note: The values in this table are placeholders and should be replaced with experimentally determined data. A study on a related compound, 2-hydroxy-3-methylcyclopent-2-enone, reported an ABTS+ scavenging IC50 of 9.81 μg/mL.[15]

Conclusion and Future Directions

3-Hydroxycyclopent-2-en-1-one presents a compelling profile as an antioxidant, attributable to its reductone chemical structure. Its ability to directly scavenge free radicals and potentially modulate cellular antioxidant pathways, such as the Nrf2-ARE system, warrants further investigation for its application in mitigating oxidative stress-related conditions. Future research should focus on a comprehensive in vivo evaluation of its antioxidant efficacy and safety profile, including a thorough assessment of any potential pro-oxidant effects. The detailed protocols provided in this guide offer a robust framework for such investigations, enabling researchers to further elucidate the therapeutic potential of this intriguing molecule.

References

-

Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay Kit. Retrieved from [Link]

-

protocols.io. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

- Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907.

-

MDPI. (2021, June 11). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Retrieved from [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

- Antonyan, A., et al. (2015). Synthesis and Antioxidant Activity of 7-Thio Derivatives of 6,7-Dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione. Scientia Pharmaceutica, 83(1), 41-50.

- Yu, H., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Food Science & Nutrition, 6(5), 1416-1426.

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

-

Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]

-

IUPAC. (n.d.). reductones. In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

- Morrow, J. D., et al. (1999). Formation of reactive cyclopentenone compounds in vivo as products of the isoprostane pathway. Journal of Biological Chemistry, 274(16), 10953-10956.

- Lee, S. H., et al. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. Food Science and Biotechnology, 30(5), 737-745.

-

NIH. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Retrieved from [Link]

-

ResearchGate. (n.d.). General scheme of the antioxidant reaction steps of SET and HAT mechanisms. Retrieved from [Link]

-

ResearchGate. (2024, August 1). Synthesis of Electrophilic Cyclopent‐2‐enone Conjugates With Modulatory Effects on Inflammatory Responses Mediated by Nrf2/Keap1, NF‐κB and IL‐6. Retrieved from [Link]

- Lee, J. H., et al. (2016). Antioxidant activity and inhibitory effects of 2-hydroxy-3-methylcyclopent-2-enone isolated from ribose–histidine Maillard reaction products on aldose reductase and tyrosinase. Food & Function, 7(10), 4275-4282.

- Musiek, E. S., et al. (2005). Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages. Journal of Biological Chemistry, 280(40), 34353-34360.

-

ResearchGate. (n.d.). Mechanisms of antioxidant reacting with free radical: single electron transfer (SET) and hydrogen atom abstraction (HAT). Retrieved from [Link]

-

ResearchGate. (n.d.). The main radical scavenging reaction mechanisms: (i) HAT, (ii) SET-PT and (iii) SPLET. Retrieved from [Link]

- Fimognari, C., et al. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer Research, 28(1A), 315-320.

- Shiels, O. J., et al. (2020). Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. Physical Chemistry Chemical Physics, 22(34), 19041-19054.

- Robledinos-Antón, N., et al. (2019). Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxidative Medicine and Cellular Longevity, 2019, 9372182.

-

PubChem. (n.d.). 3-Ethyl-2-hydroxy-2-cyclopenten-1-one. Retrieved from [Link]

- Taguchi, K., et al. (2019). Nrf2 activation ameliorates hepatotoxicity induced by a heme synthesis inhibitor. Genes to Cells, 24(1), 59-70.

-

ResearchGate. (n.d.). The possible reaction mechanism: HAT and SET-PT, between DPPH radical.... Retrieved from [Link]

-

MDPI. (n.d.). The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones. Retrieved from [Link]

- Rudner, J., et al. (2021). Activation of anti-oxidant Keap1/Nrf2 pathway modulates efficacy of dihydroartemisinin-based monotherapy and combinatory therapy with ionizing radiation. Free Radical Biology and Medicine, 168, 44-54.

Sources

- 1. Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]

- 8. Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 11. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. kamiyabiomedical.com [kamiyabiomedical.com]

- 15. Antioxidant activity and inhibitory effects of 2-hydroxy-3-methylcyclopent-2-enone isolated from ribose–histidine Maillard reaction products on aldose reductase and tyrosinase - Food & Function (RSC Publishing) [pubs.rsc.org]

A Researcher's Guide to Investigating the Antimicrobial Potential of 3-Hydroxycyclopent-2-en-1-one and its Analogs

Abstract

While 3-Hydroxycyclopent-2-en-1-one is recognized as a flavor and aroma compound, its structural classification as an α,β-unsaturated ketone provides a strong chemical rationale for investigating its antimicrobial properties. This guide outlines a comprehensive, field-proven framework for researchers and drug development professionals to systematically evaluate the antimicrobial efficacy of 3-Hydroxycyclopent-2-en-1-one and its derivatives. Moving beyond a simple literature summary, this document provides a detailed, hypothesis-driven research plan, complete with step-by-step protocols for core assays, from initial screening to mechanism of action studies and biofilm disruption. We delve into the causal logic behind experimental choices, emphasizing the creation of self-validating systems to ensure data integrity. The proposed workflow is designed to rigorously assess the compound's potential and pave the way for the development of novel antimicrobial agents.

Introduction: The Scientific Premise

3-Hydroxycyclopent-2-en-1-one, a compound identified in Maillard reaction products, has been primarily studied for its contribution to food flavor and its antioxidant properties.[1] However, its chemical architecture, specifically the presence of an α,β-unsaturated ketone moiety, places it within a class of compounds known for their biological reactivity. This structural feature is the cornerstone of our hypothesis: 3-Hydroxycyclopent-2-en-1-one possesses latent antimicrobial activity that warrants systematic investigation.

Naturally occurring cyclopentenones, such as palmenones and nigrosporiones, have demonstrated antimicrobial effects.[2][3] The antimicrobial and cytotoxic activities of α,β-unsaturated carbonyl compounds are often attributed to their ability to act as Michael acceptors. This involves the covalent adduction to nucleophilic residues, particularly the thiol groups of cysteines within critical bacterial enzymes or regulatory proteins, leading to functional inactivation and cell death.[4]

This guide, therefore, is not a retrospective account of established antimicrobial use, but a prospective blueprint for discovery. It provides the strategic and methodological framework to take 3-Hydroxycyclopent-2-en-1-one from a chemical entity of interest to a rigorously evaluated antimicrobial lead candidate.

Part I: A Proposed Workflow for Systematic Evaluation

A logical, phased approach is critical to efficiently evaluate the antimicrobial potential of a new chemical entity. The following workflow is designed to progress from broad screening to detailed mechanistic studies, ensuring that resources are allocated effectively.

Caption: High-Level Research Workflow

Part II: Detailed Experimental Protocols

This section provides the detailed, step-by-step methodologies necessary to execute the proposed research workflow. The protocols are based on established standards to ensure reproducibility and validity.

Phase 1: Minimum Inhibitory and Bactericidal Concentration (MIC/MBC)

The foundational step is to determine the minimum concentration of the compound that inhibits visible growth (MIC) and the minimum concentration that results in microbial death (MBC). The broth microdilution method is the gold standard for this assessment.[5]

Protocol 3.1: Broth Microdilution MIC Assay (CLSI/EUCAST Guideline Adaptation)

-

Objective: To determine the lowest concentration of 3-Hydroxycyclopent-2-en-1-one that inhibits the visible growth of a panel of clinically relevant microorganisms.

-

Rationale: This assay provides a quantitative measure of the compound's potency and establishes the concentration range for subsequent experiments. Adherence to Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines ensures inter-laboratory comparability.[5][6]

-

Methodology:

-

Panel Selection: Utilize a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), including both wild-type and relevant drug-resistant strains (e.g., MRSA).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Compound Preparation: Prepare a stock solution of 3-Hydroxycyclopent-2-en-1-one in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution series in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Incubation: Inoculate the wells with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria). Incubate plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

-

-

Self-Validation:

-

The growth control must show robust turbidity.

-

The sterility control must remain clear.

-

Run a known antibiotic (e.g., ciprofloxacin) as a positive control to validate the assay's performance against reference MIC ranges.

-

Table 1: Template for MIC/MBC Data Presentation

| Microbial Strain | Compound | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |

| S. aureus ATCC 29213 | 3-Hydroxycyclopent-2-en-1-one | e.g., 64 | e.g., 128 | 2 (Bactericidal) |

| S. aureus (MRSA) BAA-1717 | 3-Hydroxycyclopent-2-en-1-one | e.g., 128 | e.g., >512 | >4 (Bacteriostatic) |

| E. coli ATCC 25922 | 3-Hydroxycyclopent-2-en-1-one | e.g., 256 | e.g., >512 | >4 (Bacteriostatic) |

| P. aeruginosa ATCC 27853 | 3-Hydroxycyclopent-2-en-1-one | e.g., >512 | e.g., >512 | - |

| C. albicans ATCC 90028 | 3-Hydroxycyclopent-2-en-1-one | e.g., 128 | e.g., 256 | 2 (Fungicidal) |

An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 is considered bacteriostatic.

Phase 2: Characterizing Antimicrobial Dynamics

Protocol 3.2: Time-Kill Kinetic Assay

-

Objective: To assess the rate at which 3-Hydroxycyclopent-2-en-1-one kills a bacterial population over time.[7]

-

Rationale: This dynamic assay provides crucial information beyond the static MIC endpoint. It differentiates between bactericidal (killing) and bacteriostatic (inhibiting growth) activity and reveals if the killing is concentration-dependent.[8][9][10]

-

Methodology:

-

Culture Preparation: Grow a bacterial culture to the early-logarithmic phase. Dilute to a starting inoculum of ~1 x 10^6 CFU/mL in fresh broth.

-

Exposure: Add 3-Hydroxycyclopent-2-en-1-one at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a no-drug growth control.

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.[8]

-

Quantification: Perform serial dilutions of the aliquots and plate on appropriate agar. Incubate for 18-24 hours and count the colonies to determine the CFU/mL at each time point.

-

Analysis: Plot the log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[7]

-

Protocol 3.3: Biofilm Inhibition and Disruption Assay

-

Objective: To determine if the compound can prevent biofilm formation or eradicate established biofilms.

-

Rationale: Biofilms represent a major challenge in clinical settings, as they confer increased resistance to conventional antibiotics.[11] A compound with anti-biofilm activity has significant therapeutic potential. The crystal violet assay is a standard, high-throughput method for quantifying biofilm mass.[12][13][14]

-

Methodology:

-

Biofilm Formation: Inoculate a 96-well plate with a standardized bacterial suspension in a growth medium that promotes biofilm formation (e.g., TSB with glucose).

-

For Inhibition: Add the compound at sub-MIC concentrations at the time of inoculation.

-

For Disruption: Allow the biofilm to establish for 24-48 hours, then replace the medium with fresh medium containing the compound at various concentrations.

-

-

Incubation: Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C).

-

Staining: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes.[13]

-

Solubilization: Wash away excess stain and allow the plate to dry. Solubilize the bound dye with 30% acetic acid or ethanol.[14]

-

Quantification: Measure the absorbance of the solubilized dye at approximately 590 nm.[12][13] A reduction in absorbance compared to the untreated control indicates anti-biofilm activity.

-

Phase 3: Unraveling the Mechanism of Action (MoA)

The chemical structure of 3-Hydroxycyclopent-2-en-1-one strongly suggests a mechanism involving covalent modification of cellular targets.

Caption: Proposed Covalent Inhibition Mechanism

Protocol 3.4: Chemoproteomic Target Identification

-

Objective: To identify the specific bacterial proteins that are covalently modified by 3-Hydroxycyclopent-2-en-1-one.

-

Rationale: Chemoproteomics provides an unbiased, proteome-wide method to pinpoint the molecular targets of a covalent inhibitor, offering direct evidence for the proposed MoA.[15][16] This is a crucial step in validating the mechanism and understanding the compound's downstream effects.

-

Methodology (Activity-Based Protein Profiling - ABPP approach):

-

Probe Synthesis: Synthesize an analog of 3-Hydroxycyclopent-2-en-1-one that incorporates a "clickable" tag, such as a terminal alkyne. This probe retains the reactive α,β-unsaturated ketone warhead.

-

Cellular Labeling: Treat intact bacterial cells or cell lysates with the alkyne-probe. The probe will covalently bind to its protein targets.[17]

-

Competitive Displacement: As a control, pre-incubate a parallel sample with an excess of the original, untagged 3-Hydroxycyclopent-2-en-1-one. This will block the binding sites, and subsequent addition of the probe should result in significantly less labeling of true targets.

-

Click Chemistry: Lyse the cells (if not already done) and perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag to the probe-labeled proteins.[17]

-

Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins, effectively pulling down the covalent targets.[17]

-

Mass Spectrometry: Elute the enriched proteins, digest them into peptides (e.g., with trypsin), and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competitively displaced control. This provides a high-confidence list of direct cellular targets.[18]

-

Conclusion and Future Directions

This guide presents a rigorous, structured, and hypothesis-driven pathway for the comprehensive evaluation of 3-Hydroxycyclopent-2-en-1-one as a potential antimicrobial agent. The scientific rationale is firmly grounded in the well-established reactivity of the α,β-unsaturated ketone moiety present in cyclopentenone derivatives.[2][3] By progressing through the described phases—from initial MIC screening and dynamic kill-kinetics to anti-biofilm assays and advanced chemoproteomic target identification—researchers can build a robust data package to validate this compound class.

Successful identification of potent activity and a validated mechanism of action would open the door to structure-activity relationship (SAR) studies. Future work should focus on synthesizing derivatives to enhance potency, broaden the spectrum of activity, and improve the therapeutic index. The methodologies outlined herein provide the foundational blueprint for these critical next steps in the drug discovery and development pipeline.

References

-

Li, L. et al. Antibacterial activity of α-terpineol May induce morphostructural alterations in Escherichia coli. Braz J. Microbiol. 45, 1409–1413 (2014). Available at: [Link]

-

Tonari, K. & Sameshima, Y. Antibacterial Activity of 3-Methylcyclopentanone Derivatives in Relation to Methylenomycins. ResearchGate (2000). Available at: [Link]

-

Emery Pharma. Time-Kill Kinetics Assay. Available at: [Link]

-

Kawarai, T. et al. Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. NIH (2022). Available at: [Link]

-

Varghese, S. et al. Chemoproteomic methods for covalent drug discovery. PubMed Central (2021). Available at: [Link]

-

Unknown. Mode of Action of α, β Unsaturated Carbonyl Compounds. ResearchGate (Date unknown). Available at: [Link]

-

Gomes, R. F. A. et al. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. PubMed (2021). Available at: [Link]

-

CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

-

Varghese, S. et al. Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews (2021). Available at: [Link]

-

Espinel-Ingroff, A. et al. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed (2005). Available at: [Link]

-

Trombetta, D. et al. Study on the Mechanisms of the Antibacterial Action of Some Plant Alpha,beta-Unsaturated Aldehydes. PubMed (2004). Available at: [Link]

-

Osei, K. et al. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. PubMed Central (2021). Available at: [Link]

-

Partridge, D. G. et al. A Comprehensive Overview of Antibacterial Agents for Combating Multidrug-Resistant Bacteria: The Current Landscape, Development, Future Opportunities, and Challenges. MDPI (2023). Available at: [Link]

-

Gomes, R. F. A. et al. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. Wiley Online Library (2021). Available at: [Link]

-

Zhang, J. et al. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society (2018). Available at: [Link]

-

Hwang, I. G. et al. Antioxidant activity and inhibitory effects of 2-hydroxy-3-methylcyclopent-2-enone isolated from ribose–histidine Maillard reaction products on aldose reductase and tyrosinase. Food & Function (2019). Available at: [Link]

-

Haney, E. F. et al. Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education (2018). Available at: [Link]

-

Trombetta, D. et al. Study on the mechanisms of the antibacterial action of some plant α,β-unsaturated aldehydes. ResearchGate (2005). Available at: [Link]

-

EUCAST. MIC Determination. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

-